
4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure and chemical composition. For “3,4-Difluorophenyl isocyanate”, a similar compound, it’s a liquid at 20°C, has a boiling point of 85°C/30 mmHg, and a flash point of 63°C .Applications De Recherche Scientifique
Antibacterial Activity
4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride and its derivatives have been studied for their antibacterial properties. One study focused on the synthesis, characterization, and evaluation of antibacterial activities of novel heterocyclic compounds containing this fragment, showing good antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
Synthesis and Characterization
Research has explored the synthesis and reactions of compounds with 1,3-oxazol-2-amine structures. This includes studies on the preparation of various derivatives, their structural characterization using spectroscopic methods, and the exploration of their chemical reactions and properties (Bektaş et al., 2007), (Vyzhdak et al., 2005).
Antifungal and Plant-Growth-Regulatory Activities
A study on thiazol-2-amine derivatives containing 2,4-difluorophenyl units demonstrated both antifungal and plant-growth-regulatory activities, indicating potential agricultural applications (Liu et al., 2011).
Insecticidal Applications
Research has also been conducted on derivatives of oxazoline, such as 4-alkynyloxazolines, for their potential as insect growth regulators, showcasing the compound's versatility in pest control applications (Clark & Travis, 2001).
Quantum Chemical and Molecular Dynamics Studies
Further, quantum chemical and molecular dynamics simulations have been used to study the corrosion inhibition performances of certain derivatives on metal surfaces, indicating its relevance in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3,4-difluorophenyl)-1,3-oxazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O.ClH/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSQEOKLUWTMFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC(=N2)N)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)
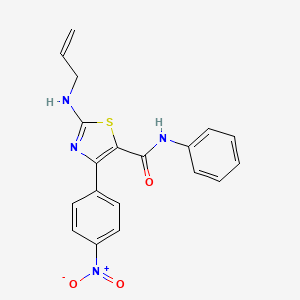
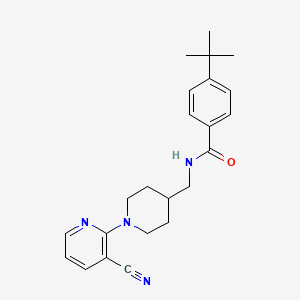
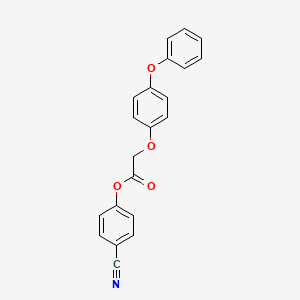

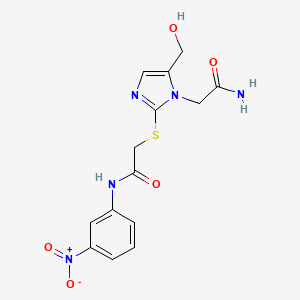

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)

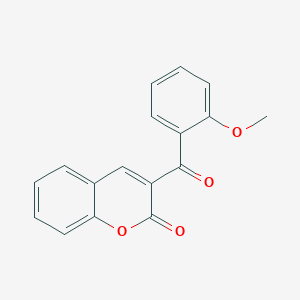
![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)
![(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2375675.png)
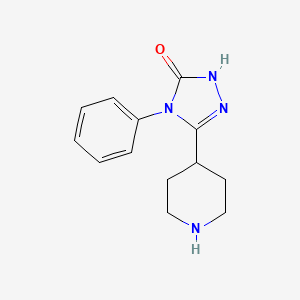
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)
